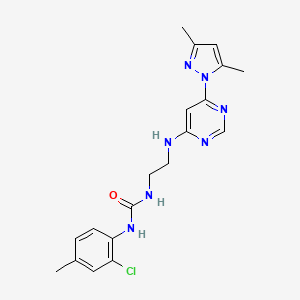
1-(2-chloro-4-methylphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-4-methylphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C19H22ClN7O and its molecular weight is 399.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-chloro-4-methylphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapy. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula for this compound is C22H23ClN4O. The structure includes a chloro-substituted aromatic ring, a pyrazole moiety, and a pyrimidine derivative, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyrazole and pyrimidine structures exhibit a wide range of biological effects, including anti-inflammatory and anticancer properties. The specific compound has shown promising results in various assays:
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- Wei et al. reported that pyrazole compounds can inhibit the growth of cancer cell lines such as A549 with IC50 values around 26 µM .
- Li et al. demonstrated that specific derivatives exhibited significant efficacy against HCT116 and MCF-7 cell lines with IC50 values of 0.39 ± 0.06 µM and 0.46 ± 0.04 µM respectively .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole-based compounds are well-documented:
- A review indicated that certain pyrazole derivatives have shown COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 µM, outperforming traditional NSAIDs like celecoxib .
- Compounds derived from the pyrazole scaffold have also been investigated for their ability to reduce edema in vivo, demonstrating significant anti-inflammatory effects .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Kinase Inhibition : Many pyrazole derivatives act as inhibitors of key kinases involved in cancer progression, such as Aurora-A kinase.
- COX Inhibition : The anti-inflammatory effects are largely attributed to the inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response.
Case Studies and Research Findings
| Study | Compound Tested | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| Wei et al. | Pyrazole Derivative | A549 | 26 | Anticancer |
| Li et al. | Pyrazole Derivative | HCT116 | 0.39 ± 0.06 | Anticancer |
| Li et al. | Pyrazole Derivative | MCF-7 | 0.46 ± 0.04 | Anticancer |
| MDPI Review | Various Pyrazoles | COX Inhibition | 0.034 - 0.052 | Anti-inflammatory |
Propiedades
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O/c1-12-4-5-16(15(20)8-12)25-19(28)22-7-6-21-17-10-18(24-11-23-17)27-14(3)9-13(2)26-27/h4-5,8-11H,6-7H2,1-3H3,(H,21,23,24)(H2,22,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYJQXQQFCIVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)N3C(=CC(=N3)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














